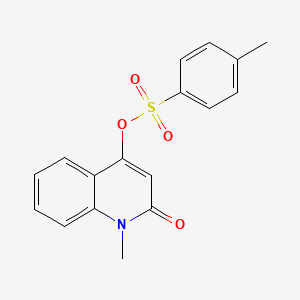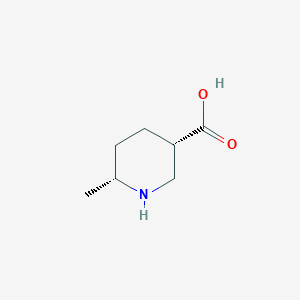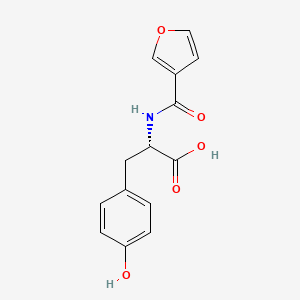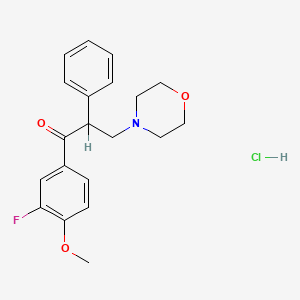![molecular formula C13H15N3O3S B1650071 3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one CAS No. 1110820-19-3](/img/structure/B1650071.png)
3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and an azepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of acylhydrazones or acylthiosemicarbazides to form the oxadiazole ring. This can be achieved through oxidative cyclization using reagents such as manganese(II) acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding aldehydes or ketones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furfural or furfuryl alcohol .
Scientific Research Applications
3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfur atom can form bonds with metal ions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine: Shares the oxadiazole and furan rings but differs in the substituents attached to the oxadiazole ring.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines oxadiazole and furazan rings, showing different reactivity and applications.
Uniqueness
3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one is unique due to the presence of the azepanone ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1110820-19-3 |
|---|---|
Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 |
IUPAC Name |
3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one |
InChI |
InChI=1S/C13H15N3O3S/c1-8-9(5-7-18-8)12-15-16-13(19-12)20-10-4-2-3-6-14-11(10)17/h5,7,10H,2-4,6H2,1H3,(H,14,17) |
InChI Key |
IPOBBNPCDCQBHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SC3CCCCNC3=O |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SC3CCCCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Trifluoromethoxy)phenyl]carbamoyl}ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B1649988.png)
amino}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide](/img/structure/B1649990.png)
![N-[2-(4-benzylpiperazin-1-yl)ethyl]quinoxalin-2-amine](/img/structure/B1649992.png)
![N-[5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(dimethylamino)pyridine-3-carboxamide](/img/structure/B1649993.png)
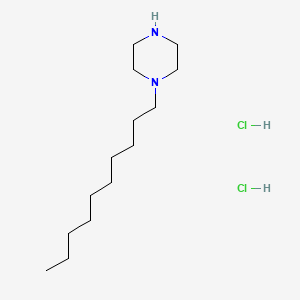
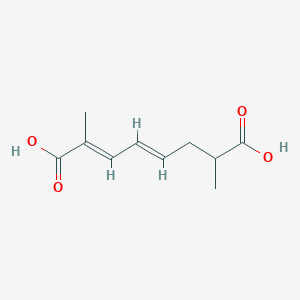
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(2,3-dihydro-1H-inden-5-yl)amino]propanamide](/img/structure/B1649996.png)
![Benzoyl chloride, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B1650000.png)
![methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate](/img/structure/B1650001.png)
